2-Iodo-3,3,3-trifluoropropan-1-ol
Description
Significance of Organofluorine Compounds in Chemical Synthesis
Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become indispensable in modern chemical synthesis. numberanalytics.com The presence of fluorine atoms can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com This is due to fluorine's high electronegativity, which is the highest of all elements, and the strength of the carbon-fluorine bond. numberanalytics.comwikipedia.org
The unique properties imparted by fluorine include enhanced thermal stability, increased lipophilicity, and improved bioavailability. numberanalytics.com These characteristics have led to the widespread use of organofluorine compounds in various industries. numberanalytics.com For instance, over 20% of all pharmaceuticals contain at least one fluorine atom. ontosight.ai They are also crucial in the development of advanced materials, such as fluoropolymers known for their chemical resistance and thermal stability. numberanalytics.comnumberanalytics.com Furthermore, organofluorine compounds play a significant role in the agrochemical sector, enhancing the efficacy and stability of pesticides and herbicides. numberanalytics.com
Role of Fluoroalcohols as Synthetic Intermediates
Fluoroalcohols are a class of organic compounds that possess both a fluorine atom and a hydroxyl group. ontosight.ai This combination of functional groups gives them unique properties that make them highly valuable as intermediates in organic synthesis. ontosight.ai Over 60% of fluoroalcohols are utilized as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai
The utility of fluoroalcohols in synthesis stems from several key characteristics. Their high polarity and solubility allow for specific interactions with other molecules. ontosight.ai Additionally, their unique electronic properties can influence the reactivity of nearby functional groups, enabling selective chemical transformations. Fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been recognized for their ability to promote various organic reactions, often without the need for a catalyst, due to their strong hydrogen-bonding donor ability and low nucleophilicity. researchgate.net These properties make them effective solvents and promoters for a range of reactions, including nucleophilic substitutions and the formation of complex molecules. researchgate.netacs.org
Structural Features and Nomenclature of 2-Iodo-3,3,3-trifluoropropan-1-ol
Structural Features:
This compound is a trifluorinated alcohol with a specific arrangement of atoms that dictates its chemical behavior. The molecule consists of a three-carbon propane (B168953) backbone. A hydroxyl (-OH) group is attached to the first carbon (C1), making it a primary alcohol. An iodine atom is bonded to the second carbon (C2), and three fluorine atoms are attached to the third carbon (C3), forming a trifluoromethyl (-CF3) group.
The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the hydroxyl proton, making it more acidic than its non-fluorinated counterparts. The iodine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic attack. This combination of a reactive iodine center and a trifluoromethyl group makes this compound a versatile building block in organic synthesis.
Nomenclature:
The systematic IUPAC name for this compound is This compound . The numbering of the carbon chain starts from the end closest to the highest priority functional group, which is the hydroxyl group.
| Property | Value |
| Molecular Formula | C3H4F3IO |
| Molar Mass | 239.96 g/mol |
| CAS Number | 2244087-13-4 |
Data from ChemBK chembk.com
Structure
3D Structure
Properties
Molecular Formula |
C3H4F3IO |
|---|---|
Molecular Weight |
239.96 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-iodopropan-1-ol |
InChI |
InChI=1S/C3H4F3IO/c4-3(5,6)2(7)1-8/h2,8H,1H2 |
InChI Key |
WUJMRXQNKCDSGE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)I)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 3,3,3 Trifluoropropan 1 Ol and Analogues
Direct Synthesis Approaches
Direct approaches focus on the concurrent introduction of the iodine and hydroxyl functionalities onto a three-carbon backbone containing a trifluoromethyl group. These methods are often efficient as they build the target molecule in a single key step from readily available starting materials.
Iodotrifluoroacetoxylation of Fluoroolefins and Subsequent Hydrolysis
A prominent and effective method for the synthesis of 2-Iodo-3,3,3-trifluoropropan-1-ol involves the iodotrifluoroacetoxylation of 3,3,3-trifluoropropene (B1201522). This reaction utilizes iodine(III) tris(trifluoroacetate), which reacts with the alkene in the presence of elemental iodine. The process affords an intermediate product of iodotrifluoroacetoxylation, which is then hydrolyzed to yield the final iodohydrin.
Reaction Scheme: CF3CH=CH2 + I(OCOCF3)3 / I2 → CF3CH(I)CH2OCOCF3 CF3CH(I)CH2OCOCF3 + H2O/H+ → CF3CH(I)CH2OH + CF3COOH
Below is a table summarizing the synthesis of this compound and a related analogue via this methodology.
| Starting Fluoroolefin | Product | Yield (%) | Reference |
|---|---|---|---|
| 3,3,3-Trifluoropropene | This compound | 85 | youtube.com |
| 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene | 2-Iodo-3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | 85 | youtube.com |
Controlled Radical Addition Reactions to Allyl Alcohol
The direct synthesis of this compound via a controlled radical addition to the double bond of allyl alcohol represents a conceptually straightforward approach. This transformation would require the simultaneous addition of a trifluoromethyl radical (•CF3) and an iodine atom across the alkene. The generation of trifluoromethyl radicals is well-established, often using hypervalent iodine reagents, which can be reduced via single electron transfer (SET) to release the •CF3 radical. rsc.orgacs.org
However, the specific three-component reaction involving allyl alcohol, a CF3 source, and an iodine source to directly form this compound is not extensively documented in the literature. The challenge lies in controlling the regioselectivity and preventing undesired side reactions, such as polymerization or the formation of other addition products. A plausible, though hypothetical, pathway would involve the generation of a trifluoromethyl radical which adds to the less substituted carbon of the allyl alcohol double bond, followed by trapping of the resulting carbon-centered radical by an iodine source.
Synthesis from Precursors: 3,3,3-Trifluoropropan-1-ol Derivatives
An alternative strategy involves the modification of a pre-existing 3,3,3-trifluoropropan-1-ol backbone. This approach relies on the selective introduction of an iodine atom at the C2 position.
Halogenation Reactions (e.g., Iodination)
The direct iodination of 3,3,3-trifluoropropan-1-ol at the C2 position presents a significant challenge. The strong electron-withdrawing nature of the adjacent trifluoromethyl group deactivates the C-H bond at the C2 position, making it resistant to typical radical or electrophilic halogenation conditions. Classical methods for alcohol oxidation are often inefficient for secondary alcohols bearing an alpha-CF3 group due to the heightened activation barrier for oxidation. thieme.de Consequently, direct C-H iodination of this substrate is not a commonly reported or high-yielding procedure.
Functional Group Interconversions on the Propanol (B110389) Backbone
A more viable approach starting from 3,3,3-trifluoropropan-1-ol involves a series of functional group interconversions. This multi-step sequence can be designed to facilitate the introduction of iodine at the desired position. One potential pathway involves the following steps:
Dehydration : Conversion of 3,3,3-trifluoropropan-1-ol to 3,3,3-trifluoropropene. This can be achieved using standard dehydrating agents.
Iodohydrin Formation : The resulting alkene can then be subjected to the iodotrifluoroacetoxylation and hydrolysis procedure as described in section 2.1.1.
Another potential route involves the opening of an epoxide. 3,3,3-Trifluoropropene, which can be derived from 3,3,3-trifluoropropan-1-ol, can be epoxidized to form 2-(trifluoromethyl)oxirane. The subsequent ring-opening of this epoxide with a suitable iodide nucleophile, such as sodium iodide, would be expected to occur at the more sterically accessible carbon (C1), which is not the desired regiochemistry. A Lewis acid-catalyzed opening might favor attack at the C2 position, but this could be complicated by side reactions.
Synthesis of Related Trifluoromethylated Alcohols
The synthesis of alcohols bearing a trifluoromethyl group is a broad area of research, with various established methodologies that can be applied to create analogues of the target compound. researchgate.net
One of the most common methods is the nucleophilic addition of a trifluoromethyl group to a carbonyl compound. organic-chemistry.org Reagents like (trifluoromethyl)trimethylsilane (the Ruppert-Prakash reagent) are widely used to introduce a CF3 group into aldehydes and ketones, which, after desilylation, yield α-trifluoromethyl alcohols. organic-chemistry.org
Another approach is the reduction of α-trifluoromethyl ketones. These ketones can be synthesized through various means, and their subsequent reduction provides access to β-trifluoromethyl alcohols. organic-chemistry.orgnih.gov
Radical trifluoromethylation of alkenes, followed by functionalization to introduce a hydroxyl group, is also a powerful tool. For example, an acridinium salt can catalyze a transition-metal-free β-hydroxytrifluoromethylation of unactivated alkenes using CF3SO2Na. nih.gov This demonstrates the feasibility of forming β-trifluoromethyl alcohols through radical pathways.
The following table summarizes some general methods for the synthesis of related trifluoromethylated alcohols.
| Method | Precursor Type | Product Type | Key Reagents | Reference |
|---|---|---|---|---|
| Nucleophilic Trifluoromethylation | Aldehydes/Ketones | α-Trifluoromethyl Alcohols | (Trifluoromethyl)trimethylsilane (TMS-CF3) | organic-chemistry.org |
| Reduction of Ketones | α-Trifluoromethyl Ketones | β-Trifluoromethyl Alcohols | Reducing agents (e.g., NaBH4) | organic-chemistry.orgnih.gov |
| Radical Hydroxytrifluoromethylation | Alkenes | β-Trifluoromethyl Alcohols | CF3SO2Na, Acridinium salt catalyst | nih.gov |
| Friedel-Crafts Alkylation | Trifluoromethyl Ketones | α-Trifluoromethyl Tertiary Alcohols | Aromatic/Heteroaromatic compounds | researchgate.net |
Electrophilic Trifluoromethylation Strategies
Electrophilic trifluoromethylation is a key method for introducing the CF3 group into organic molecules. This approach relies on the use of reagents that deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate. While the direct synthesis of this compound via this method is not prominently documented, the strategies are widely applied to synthesize related trifluoromethylated carbinols from unsaturated precursors like alkenes.
Various electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni's reagents), sulfonium salts (e.g., Umemoto's reagents), and others. chem-station.comchemrevlett.com The reaction mechanism often involves the activation of the reagent by a Lewis acid or other catalyst to enhance its electrophilicity. acs.org For instance, the copper-catalyzed trifluoromethylation of alkenes has been demonstrated as an effective protocol. acs.org In a typical reaction, the alkene attacks the electrophilic CF3 source, leading to a carbocationic intermediate. This intermediate is then trapped by a nucleophile, which can be the hydroxyl group from a water molecule present in the reaction mixture or introduced during workup, to yield the corresponding trifluoromethylated alcohol. The choice of reagent, catalyst, and reaction conditions is critical to control the regioselectivity and yield of the desired alcohol. researchgate.net
Table 1: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Type | Common Name | Reference |
|---|---|---|
| Hypervalent Iodine | Togni's Reagent | chem-station.com |
| Sulfonium Salt | Umemoto's Reagent | chem-station.com |
| Sulfoximine-based | Hypervalent Iodosulfoximine | researchgate.net |
Tandem Cycloisomerization/Hydroxyalkylation Approaches
A powerful strategy for constructing complex molecules containing a trifluoromethyl carbinol unit is through tandem reactions. One such approach involves the cycloisomerization of N-propargylamides followed by hydroxyalkylation with trifluoropyruvates. mdpi.comnih.gov This method allows for the efficient synthesis of oxazoles bearing a CF3-substituted alcohol moiety. mdpi.comnih.govresearchgate.net
The reaction is typically catalyzed by a Lewis acid, such as zinc triflate (Zn(OTf)2). mdpi.comnih.gov The catalytic cycle begins with the activation of the N-propargylamide by the Lewis acid, which facilitates a 5-endo-dig cyclization to form an oxazole intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoropyruvate. The subsequent hydroxyalkylation step furnishes the final product, an oxazole with a tertiary alcohol containing a trifluoromethyl group. mdpi.comnih.gov This protocol is valued for its operational simplicity, broad substrate scope, high functional group tolerance, and high atom economy. mdpi.comnih.gov
Table 2: Tandem Synthesis of Oxazoles with CF3-Substituted Alcohol Units
| Catalyst | Substrates | Product Type | Key Features | Reference |
|---|
Hydroarylation Reactions of Trifluoropropenes
Hydroarylation of trifluoropropenes represents another potential route to trifluoromethylated alcohols, although it is a less direct method. This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of a trifluoropropene molecule. To obtain an alcohol, subsequent functional group transformations would be necessary. For instance, if the hydroarylation introduces a functional handle that can be converted to a hydroxyl group, this two-step sequence could yield the desired product. Precursors such as 2-bromo-3,3,3-trifluoropropene are often used in the synthesis of more complex trifluoromethylated compounds. google.com The dehydrobromination of this precursor can lead to 3,3,3-trifluoropropyne, which can then undergo further reactions. google.com While direct hydroarylation of trifluoropropenes to form alcohols is not a standard, well-documented, one-step method, the functionalization of these propenes is a key step in building trifluoromethyl-containing structures.
Deoxytrifluoromethylation of Alcohols
Deoxytrifluoromethylation is a transformative reaction that directly converts a hydroxyl group in an alcohol to a trifluoromethyl group. princeton.edunih.govosti.gov This method is particularly valuable for the late-stage modification of complex molecules and offers a more direct route to trifluoromethylated compounds compared to building them from smaller fluorinated precursors. nih.gov
One modern approach employs a copper metallaphotoredox-mediated process where the alcohol is activated in situ by a benzoxazolium salt, enabling the formation of a C(sp3)−CF3 bond. princeton.edunih.gov This reaction has been shown to be effective for a wide range of primary and secondary alcohols, tolerating various functional groups. princeton.edunih.gov The process streamlines access to biologically active molecules and is a significant advancement over traditional multi-step methods that often require harsh conditions and generate substantial waste. nih.gov
Table 3: Deoxytrifluoromethylation of Alcohols
| Method | Catalyst System | Activating Agent | Substrate Scope | Reference |
|---|---|---|---|---|
| Metallaphotoredox | Copper/Photoredox Catalyst | Benzoxazolium salts | Primary and secondary alcohols | princeton.edunih.gov |
Asymmetric and Chiral Synthesis of Trifluoromethylated Alcohols
The synthesis of enantiomerically pure trifluoromethylated alcohols is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity.
Enantioselective Methodologies
Significant progress has been made in the development of enantioselective methods for synthesizing chiral β-trifluoromethyl alcohols. nih.gov One notable strategy involves a nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides to produce chiral α-trifluoromethylated ketones. nih.govorganic-chemistry.orgacs.org These ketone intermediates can then undergo a one-pot, diastereoselective reduction to yield the desired β-trifluoromethyl alcohols with two adjacent stereocenters. nih.govorganic-chemistry.orgacs.org This method is characterized by high yields, excellent enantioselectivity, mild reaction conditions, and broad functional group compatibility, making it suitable for the late-stage trifluoroalkylation of complex, biologically active molecules. nih.govorganic-chemistry.org
Another approach is the organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones. nih.gov This reaction, facilitated by a bifunctional organocatalyst, produces chiral tertiary alcohols containing a trifluoromethyl group with high diastereoselectivity and good enantioselectivity. nih.gov Similarly, direct enantioselective vinylogous aldol reactions of trifluoromethyl ketones with cyclic enones, using a diamine–sulfonamide catalyst, have been shown to produce trifluoromethylated tertiary alcohols in high yields and enantioselectivities. thieme-connect.com
Table 4: Enantioselective Synthesis of Trifluoromethylated Alcohols
| Method | Catalyst | Key Reactants | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Reductive Cross-Coupling/Reduction | Nickel/Chiral Ligand | Acyl chlorides, CF3 source | Secondary β-CF3 alcohols | Excellent de and ee | nih.govorganic-chemistry.orgacs.org |
| Vinylogous Aldol Reaction | Bifunctional Organocatalyst | Alkylidenepyrazolones, CF3 ketones | Tertiary CF3 alcohols | Excellent de, good ee | nih.gov |
Biocatalytic Approaches (e.g., Lactate Dehydrogenase Mediated Reductions)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral trifluoromethylated alcohols. Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of trifluoromethyl ketones to the corresponding alcohols with high enantiopurity.
A specific example is the use of a variant of an alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) to catalyze the enzymatic ketone reduction of an α-CF3-substituted ketone. elsevierpure.comelsevierpure.com This biocatalytic step can be integrated into a multi-step process, for instance, following a photocatalytic trifluoromethylation step that produces the ketone precursor. elsevierpure.comelsevierpure.com The enzyme's stability can be a challenge, particularly in the presence of organic solvents used in the preceding steps. This has been addressed by immobilizing the enzyme in a robust matrix, such as a PVA/PEG cryogel, which enhances its stability and allows for its use in continuous flow systems. elsevierpure.comelsevierpure.com
Lactate dehydrogenase (LDH) itself is an oxidoreductase that catalyzes the reversible conversion of pyruvate to lactate. wikipedia.orgnih.gov While the specific use of LDH for the synthesis of this compound is not widely reported, enzymes from this family are prime candidates for the asymmetric reduction of fluorinated ketones due to their role in catalyzing hydride transfer from NADH to a carbonyl group. wikipedia.orgmdpi.com The two main isozymes, LDH-A and LDH-B, show different substrate preferences, which can be exploited for specific transformations. mdpi.com
Table 5: Biocatalytic Reduction for Chiral Trifluoromethylated Alcohols
| Enzyme | Reaction Type | Substrate | Product | Key Advantage | Reference |
|---|
Chiral Scaffold Applications in Fluorinated Synthesis
The introduction of chirality into fluorinated molecules is of significant interest, particularly in the fields of medicinal chemistry and materials science. Chiral scaffolds, such as metal-salen complexes, have emerged as powerful catalysts for the asymmetric ring-opening of epoxides, enabling the synthesis of enantiomerically enriched halohydrins. nih.govnih.govrsc.orgrsc.org
These chiral catalysts function by coordinating to the epoxide, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one of the two prochiral faces of the epoxide. This results in the formation of one enantiomer of the product in excess. The tunability of the salen ligand, through modification of its steric and electronic properties, allows for the optimization of enantioselectivity for a given substrate and nucleophile. nih.gov
In the context of synthesizing chiral this compound, a chiral metal-salen complex could be employed to catalyze the enantioselective ring-opening of 3,3,3-trifluoropropylene oxide with an iodide nucleophile. The choice of the metal center (e.g., chromium, cobalt, or aluminum) and the specific design of the chiral salen ligand would be crucial in achieving high enantioselectivity. The fluorinated nature of the substrate itself can also influence the catalytic activity and selectivity, with the potential for interactions between the fluorine atoms and the catalyst. nih.gov
While the direct application of a chiral scaffold for the synthesis of this compound has not been explicitly detailed, the extensive research on asymmetric epoxide ring-opening provides a strong precedent for this approach.
Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for fluorinated compounds is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. Key considerations include atom economy, the use of safer solvents, and the development of catalytic and recyclable processes.
Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. masterorganicchemistry.comucalgary.cabeilstein-journals.org The synthesis of this compound via the ring-opening of 3,3,3-trifluoropropylene oxide with an iodide source, such as sodium iodide, can be considered to have a high atom economy. In an ideal scenario where the reaction proceeds with a simple addition mechanism, all the atoms of the reactants are incorporated into the final product, leading to minimal waste generation.
Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are often hazardous and contribute to pollution. In the realm of fluorine chemistry, fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been explored as "green" solvents. masterorganicchemistry.com These solvents can exhibit unique properties, including high polarity and strong hydrogen-bonding capabilities, which can promote reaction rates and selectivity, while often being less nucleophilic than their non-fluorinated counterparts. masterorganicchemistry.com The use of such solvents could be advantageous in the synthesis of this compound.
Catalysis and Recyclability: The use of catalysts, particularly those that are recyclable, is a cornerstone of green chemistry. In the context of the chiral synthesis of this compound, the development of heterogeneous or recyclable chiral catalysts, such as supported metal-salen complexes, would be a significant advancement. researchgate.net Supported catalysts can be more easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com While specific recyclable catalysts for this particular synthesis have not been identified, it represents an important area for future research in making the production of chiral fluorinated alcohols more sustainable.
Chemical Reactivity and Transformations of 2 Iodo 3,3,3 Trifluoropropan 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group in 2-Iodo-3,3,3-trifluoropropan-1-ol behaves as a typical alcohol, undergoing reactions such as esterification, etherification, and dehydration. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the nucleophilicity and acidity of the hydroxyl group, thereby affecting its reactivity.
Esterification and Etherification Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. These reactions are typically catalyzed by an acid or a base. For instance, the reaction with acetic anhydride (B1165640) in the presence of a catalyst would yield 2-iodo-3,3,3-trifluoropropyl acetate. A patent discloses a general method for synthesizing trifluoropropyl acetate, which involves a synthetic reaction followed by distillation and rectification, achieving a reaction yield of over 80%. google.com While this patent does not specify the exact iodo-substituted starting material, the general principle of esterification is applicable.
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgyoutube.commasterorganicchemistry.com For example, treating this compound with a strong base like sodium hydride would generate the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. The success of the Williamson ether synthesis is generally best with primary alkyl halides to avoid competing elimination reactions. libretexts.orgyoutube.com
| Reaction Type | Reactants | Product | General Conditions |
| Esterification | Carboxylic acid/anhydride/acyl chloride | 2-Iodo-3,3,3-trifluoropropyl ester | Acid or base catalysis |
| Etherification (Williamson) | Alkyl halide | 2-Iodo-3,3,3-trifluoropropyl ether | Strong base, suitable solvent |
Dehydration and Elimination Processes
The dehydration of this compound would lead to the formation of 2-iodo-3,3,3-trifluoropropene (B26739). This elimination reaction is typically carried out using strong acids like concentrated sulfuric acid or phosphoric acid and often requires heating. libretexts.org The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the elimination.
Secondary alcohols, such as the one , can undergo dehydration, though the conditions might lead to competing reactions. masterorganicchemistry.com The formation of 2-iodo-3,3,3-trifluoropropene is a plausible outcome under controlled dehydration conditions.
Derivatization for Analytical Purposes
For analytical techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like alcohols to increase their volatility and improve their chromatographic behavior. The hydroxyl group of this compound can be derivatized using various reagents. For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method for converting alcohols to their more volatile trimethylsilyl (B98337) ethers. Another common technique is acylation, which involves reacting the alcohol with an acylating agent to form an ester. nih.gov
Reactions Involving the Iodine Atom
The iodine atom in this compound is attached to a secondary carbon, which is also activated by the strongly electron-withdrawing trifluoromethyl group. This electronic environment significantly influences the reactivity of the C-I bond.
Nucleophilic Substitution Reactions at the Iodinated Carbon
The carbon-iodine bond is susceptible to nucleophilic attack, allowing for the displacement of the iodide ion, which is an excellent leaving group. A variety of nucleophiles can be employed to introduce different functional groups at this position. Common nucleophilic substitution reactions of alkyl iodides can be performed using reagents with halide, oxygen, sulfur, or nitrogen nucleophiles. organic-chemistry.org The reaction of enantiopure secondary alcohols under certain dehydroxy-halogenation conditions has been shown to proceed with inversion of configuration, suggesting an SN2-type mechanism. acs.org
| Nucleophile | Product |
| Azide (N₃⁻) | 2-Azido-3,3,3-trifluoropropan-1-ol |
| Cyanide (CN⁻) | 2-Cyano-3,3,3-trifluoropropan-1-ol |
| Thiolate (RS⁻) | 2-(Alkylthio)-3,3,3-trifluoropropan-1-ol |
| Alkoxide (RO⁻) | 2-Alkoxy-3,3,3-trifluoropropan-1-ol |
These reactions provide a pathway to a diverse range of substituted trifluoropropanols, which can serve as precursors for further synthetic transformations.
Reductive Dehalogenation and Deiodination–Dehydroxylation Reactions
Reductive Dehalogenation: The iodine atom can be removed through reductive dehalogenation to yield 3,3,3-trifluoropropan-1-ol. nih.gov This transformation can be achieved using various reducing agents. Common methods for the reduction of alkyl halides include the use of sodium borohydride (B1222165) in the presence of a catalyst or radical-based reductions. researchgate.net Catalytic hydrogenation with a suitable catalyst (e.g., palladium on carbon) and a hydrogen source can also effect the removal of the iodine atom.
Deiodination–Dehydroxylation Reactions: It is also conceivable to perform a reaction that removes both the iodine atom and the hydroxyl group, leading to the formation of 3,3,3-trifluoropropene (B1201522). Such reactions, often termed deiodination-dehydroxylation, can sometimes be achieved using strong reducing agents like zinc metal in a suitable solvent. This type of reaction would proceed via a reductive elimination mechanism.
Functionalization and Derivatization via the Iodine Moiety
The iodine atom in this compound is the primary site for functionalization, serving as a versatile leaving group in various nucleophilic substitution and elimination reactions. One of the most significant transformations is its conversion into an epoxide, a key synthetic intermediate.
Research has demonstrated that this compound, which can be synthesized in high yield (85%) from the iodotrifluoroacetoxylation of perfluoroalkylethylenes, can be effectively used to obtain 1,1,1-trifluoro-2,3-epoxypropane. fluorine1.rufluorine1.ru This reaction typically proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group is deprotonated by a base to form an alkoxide. This alkoxide then attacks the adjacent carbon atom, displacing the iodide to form the three-membered oxirane ring. This intramolecular cyclization is a prime example of how the iodine moiety can be used to introduce new functional groups and structural complexity.
The general principle of using halohydrins for epoxide synthesis is well-established, with β-halohydrins yielding epoxides upon treatment with a base. researchgate.net In the case of this compound, the reactivity of the C-I bond is crucial for this transformation.
Furthermore, the iodine atom can act as a site for the formation of hypervalent iodine species. Although not isolated for this specific molecule, related trifluoromethyl-containing iodonium (B1229267) salts have been prepared and shown to be competent electrophiles in trifluoromethylation reactions. nih.govresearchgate.net These findings suggest that the iodine in this compound could potentially be activated to form cationic iodonium intermediates, opening pathways for other types of functionalization. nih.gov
| Reaction | Reagents/Conditions | Product | Significance | Reference(s) |
| Intramolecular Cyclization | Base | 1,1,1-Trifluoro-2,3-epoxypropane | Forms a key synthetic intermediate (oxirane) | fluorine1.ru, fluorine1.ru, researchgate.net |
Reactions Involving the Trifluoromethyl Group
Influence on Neighboring Functional Groups and Reactivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence in this compound has profound effects on the reactivity of the adjacent functional groups. nih.gov
The primary influence of the -CF3 group is through a strong negative inductive effect (-I effect). This effect significantly increases the electrophilicity of the neighboring carbon atom (C2), which bears the iodine atom. This polarization of the C-I bond makes the iodine a more effective leaving group, thereby facilitating nucleophilic substitution reactions at the C2 position, such as the intramolecular cyclization to form the epoxide.
Simultaneously, the electron-withdrawing nature of the -CF3 group increases the acidity of the proton of the neighboring hydroxyl group. This makes the alcohol more susceptible to deprotonation by a base, promoting the formation of the nucleophilic alkoxide required for the ring-closing reaction. The enhanced reactivity at adjacent electrophilic sites is a well-documented consequence of incorporating a trifluoromethyl group. nih.gov
Stability in Diverse Chemical Environments
A key characteristic of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to chemical and metabolic degradation. This stability is a major reason for its widespread use in pharmaceuticals and agrochemicals, as it can enhance the metabolic stability and bioavailability of a molecule. nih.gov
In the context of the reactions of this compound, the -CF3 group is typically a spectator, remaining intact throughout transformations involving the alcohol and iodo functionalities. For instance, during the base-mediated conversion to 1,1,1-trifluoro-2,3-epoxypropane, the trifluoromethyl group does not participate in the reaction but plays a crucial role in activating the molecule for the desired transformation. Its robustness ensures that the trifluoromethyl motif is retained in the final product, which is often a desired outcome for introducing the specific physicochemical properties associated with this group.
Multi-functional Group Reactivity and Chemoselectivity Considerations
The presence of three distinct functional moieties—hydroxyl, iodo, and trifluoromethyl—in this compound raises important questions of chemoselectivity. The molecule's reactivity is governed by the interplay of these groups, and specific reaction conditions can be chosen to target one site over the others.
The conversion of this compound to 1,1,1-trifluoro-2,3-epoxypropane is a classic example of a highly chemoselective reaction. fluorine1.rufluorine1.ru Under basic conditions, the reaction proceeds via a specific pathway:
Chemoselective Deprotonation: The base selectively removes the proton from the hydroxyl group, which is the most acidic proton in the molecule (apart from C-H bonds not typically involved in acid-base chemistry under these conditions). The acidity of this proton is enhanced by the neighboring -CF3 group.
Intramolecular Nucleophilic Substitution: The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon bearing the iodine. This intramolecular S_N2 reaction is favored due to the formation of a stable, low-strain three-membered ring.
Inertness of the -CF3 Group: Throughout this process, the highly stable trifluoromethyl group remains unchanged.
Spectroscopic Characterization and Structural Elucidation of 2 Iodo 3,3,3 Trifluoropropan 1 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 2-iodo-3,3,3-trifluoropropan-1-ol. The presence of hydrogen, fluorine, and carbon atoms allows for a multi-faceted analysis of the molecule's framework. While specific experimental data for this compound is not widely available in the public domain, a detailed prediction of its NMR spectra can be made based on the well-established principles of NMR and the reported data for structurally similar compounds.
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the hydroxyl proton (-OH), the two methylene (B1212753) protons (-CH₂OH), and the methine proton (-CH(I)-).
Hydroxyl Proton (-OH): This proton will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.
Methylene Protons (-CH₂OH): These two protons are diastereotopic due to the adjacent chiral center at C2. Therefore, they are expected to appear as two separate signals, each split by the other (geminal coupling) and by the methine proton at C2 (vicinal coupling). This would result in a complex multiplet, likely an AB quartet further split by the C2 proton. The electron-withdrawing effect of the adjacent hydroxyl group would shift these signals downfield.
Methine Proton (-CH(I)-): This proton is coupled to the two methylene protons and the three fluorine atoms of the trifluoromethyl group. This will result in a complex multiplet, likely a doublet of quartets, due to coupling with the adjacent CH₂ group and the CF₃ group. The presence of the electronegative iodine atom will cause a significant downfield shift for this proton.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OH | Variable | br s | N/A |
| -CH₂OH | 3.8 - 4.2 | m | |
| -CH(I)- | 4.5 - 4.9 | dq | ³JHH ≈ 5-8 Hz, ³JHF ≈ 6-9 Hz |
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal will be split by the adjacent methine proton. The chemical shift of the -CF₃ group is influenced by the substituents on the adjacent carbon. Based on data for similar compounds like 3,3,3-trifluoro-1-phenylpropan-1-one, where the -CF₃ signal appears around -62 ppm, a similar range can be anticipated. rsc.org
Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -60 to -70 | d | ³JFH ≈ 6-9 Hz |
The ¹³C NMR spectrum of this compound will provide evidence for the three distinct carbon environments in the molecule.
C1 (-CH₂OH): This carbon, bonded to the hydroxyl group, will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (³JCF). Its chemical shift will be in the typical range for alcohols.
C2 (-CH(I)-): This carbon, bonded to the iodine atom and the trifluoromethyl group, will be significantly influenced by both. The carbon-iodine bond will cause a downfield shift, while the C-F coupling will split the signal into a quartet (²JCF). The chemical shift for a carbon attached to an iodine is typically in the range of 0-40 ppm. docbrown.info
C3 (-CF₃): This carbon will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF). This coupling constant is typically large. The chemical shift will be in the characteristic region for trifluoromethyl groups, often around 120-130 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (-CH₂OH) | 60 - 70 | q | ³JCF ≈ 2-5 Hz |
| C2 (-CH(I)-) | 20 - 30 | q | ²JCF ≈ 25-35 Hz |
| C3 (-CF₃) | 123 - 128 | q | ¹JCF ≈ 275-285 Hz |
While specific studies employing Diffusion-Ordered Spectroscopy (DOSY) NMR for mechanistic insights into reactions involving this compound are not readily found, this technique offers significant potential. DOSY NMR separates NMR signals based on the diffusion coefficient of molecules in solution. This allows for the non-invasive analysis of reaction mixtures, helping to identify intermediates, products, and unreacted starting materials. For reactions involving this compound, DOSY could be used to monitor the progress of a reaction, identify the formation of transient species, and elucidate reaction mechanisms by observing the co-diffusion of interacting species.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry of this compound would provide its molecular weight and characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 240.92.
Key fragmentation pathways would likely involve:
Loss of an iodine atom: [M - I]⁺, resulting in a peak at m/z 113.9. This is often a very prominent peak in the mass spectra of iodoalkanes.
Loss of a trifluoromethyl group: [M - CF₃]⁺, leading to a fragment at m/z 171.9.
Alpha-cleavage: Fragmentation adjacent to the oxygen atom, leading to the loss of a CH₂OH radical and the formation of a [CF₃CHI]⁺ ion at m/z 210.9, or the loss of a CF₃CHI radical to form a [CH₂OH]⁺ ion at m/z 31.0.
Loss of water: [M - H₂O]⁺, which is a common fragmentation for alcohols, would result in a peak at m/z 222.9.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
| [C₃H₄F₃IO]⁺ (M⁺) | 240.92 |
| [C₃H₄F₃O]⁺ | 113.02 |
| [C₂H₄IO]⁺ | 170.93 |
| [C₂HF₃I]⁺ | 209.91 |
| [CH₂OH]⁺ | 31.02 |
| [C₃H₂F₃I]⁺ | 221.92 |
Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups.
C-F Stretch: Strong and intense absorption bands in the region of 1100-1300 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.
C-O Stretch: A moderate absorption in the region of 1000-1200 cm⁻¹ for the C-O single bond.
C-I Stretch: A weaker absorption in the lower frequency region, typically around 500-600 cm⁻¹, corresponding to the C-I bond stretching vibration.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-3000 | Medium |
| C-F (trifluoromethyl) | 1100-1300 | Strong, Intense |
| C-O (alcohol) | 1000-1200 | Medium |
| C-I (iodoalkane) | 500-600 | Weak to Medium |
Computational and Theoretical Studies on 2 Iodo 3,3,3 Trifluoropropan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 2-Iodo-3,3,3-trifluoropropan-1-ol, DFT calculations can elucidate key properties such as molecular geometry, charge distribution, and molecular orbitals.
Detailed research findings from DFT calculations on analogous haloalkanes and fluorinated alcohols reveal predictable electronic effects. nih.govacs.org The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the adjacent carbon atoms, influencing bond polarities and lengths. The iodine atom, while less electronegative than fluorine, is highly polarizable and introduces significant steric bulk.
DFT calculations, such as those performed using a B3LYP functional with a 6-311++G(d,p) basis set, would likely predict the following for this compound: researchgate.netekb.eg
Molecular Geometry: The C-F bonds are expected to be short and strong, while the C-I bond will be significantly longer and weaker. The presence of the bulky iodine and trifluoromethyl groups will influence the bond angles around the C1-C2-C3 backbone.
Charge Distribution: A significant negative partial charge is expected on the fluorine and oxygen atoms, and a corresponding positive partial charge on the carbon atoms bonded to them (C1, C3). The iodine atom's charge will be less pronounced but its large electron cloud is easily polarized. Molecular Electrostatic Potential (MEP) maps would visualize these charge distributions, indicating that the hydroxyl oxygen is a primary site for electrophilic attack and hydrogen bond donation. ekb.eg
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO is likely to be localized around the iodine and oxygen atoms, which have lone pairs of electrons. The LUMO is expected to be centered on the C-I bond, specifically the antibonding σ* orbital, indicating its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
| Parameter | Predicted Value/Description |
|---|---|
| C-I Bond Length | ~2.15 Å |
| C-CF3 Bond Length | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| HOMO Energy | Localized on Iodine and Oxygen lone pairs |
| LUMO Energy | Localized on C-I σ* antibonding orbital |
| Mulliken Charge on Iodine | Slightly negative / near zero |
| Mulliken Charge on Oxygen | Significantly negative (~ -0.7) |
Mechanistic Investigations through Computational Chemistry
Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights into the step-by-step process of bond breaking and formation. For a molecule like this compound, computational studies can explore its formation and subsequent reactions.
A plausible synthetic route to this compound is the iodohydrin formation from 3,3,3-trifluoropropene (B1201522). masterorganicchemistry.comlibretexts.org This reaction typically involves an electrophilic addition mechanism. Computational modeling can map the entire reaction pathway:
Formation of Iodonium (B1229267) Ion: The reaction initiates with the electrophilic attack of an iodine source (e.g., I2) on the double bond of 3,3,3-trifluoropropene. DFT calculations can model the formation of a bridged iodonium ion intermediate. libretexts.orgleah4sci.com
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion. leah4sci.comyoutube.com Computational studies can determine the regioselectivity of this attack. Due to the powerful electron-withdrawing effect of the -CF3 group, the C3 carbon is electron-deficient, which would destabilize an adjacent positive charge. Therefore, the nucleophilic attack is predicted to occur at the C2 carbon, leading to the desired 2-iodo isomer. This follows Markovnikov's rule where the nucleophile adds to the more substituted carbon (or the carbon better able to stabilize a positive charge in the transition state). leah4sci.com
Deprotonation: The final step involves the deprotonation of the oxonium ion by a base (like another water molecule) to yield the neutral this compound.
Similarly, the mechanism of subsequent reactions, such as the conversion of the alcohol to other functional groups, can be investigated. For instance, the Appel reaction to convert the alcohol to an iodide involves an SN2 mechanism, which can be modeled computationally to understand its stereochemistry and kinetics. commonorganicchemistry.com
Conformational Analysis of Trifluoromethylated Alcohol Structures
The three-dimensional structure and conformational flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis using computational methods involves mapping the potential energy surface by rotating around single bonds to find stable energy minima (conformers) and the energy barriers between them.
For this compound, the key dihedral angles to consider are O-C1-C2-I and O-C1-C2-C3. The stability of different conformers is governed by a balance of several factors:
Steric Hindrance: Repulsion between the bulky iodine atom and the trifluoromethyl group will destabilize conformers where these groups are close in space (syn-periplanar).
Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the hydroxyl hydrogen and the electronegative iodine or fluorine atoms. DFT studies on similar fluorinated alcohols show that such intramolecular hydrogen bonds can strongly influence conformational preference. nih.govrsc.org A hydrogen bond between the -OH group and the iodine atom (O-H···I) would stabilize specific gauche conformations.
Stereoelectronic Effects: Interactions between molecular orbitals, such as hyperconjugation, can also play a role. The gauche effect, often observed in fluorinated compounds, might favor conformers where the electronegative groups are gauche to each other.
Computational scans of the potential energy surface would likely reveal several low-energy conformers, with the most stable one being a gauche conformer that maximizes stabilizing hydrogen bonding while minimizing steric clash. nih.gov
| Conformer (re: O-C1-C2-I dihedral) | Approx. Dihedral Angle | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Anti | 180° | 1.5 - 2.5 | Sterically allowed but lacks H-bonding |
| Gauche-1 | ~60° | 0.0 | Stabilized by O-H···I hydrogen bond |
| Gauche-2 | ~300° (-60°) | 0.5 - 1.0 | Potential for O-H···F interaction |
| Syn (Eclipsed) | 0° | > 5.0 | Highly destabilized by steric repulsion |
Reaction Pathway Analysis and Transition State Modeling
Beyond mechanistic outlines, computational chemistry allows for a quantitative analysis of reaction pathways and the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
For a representative reaction of this compound, such as the SN2 substitution of iodide by a nucleophile (e.g., CN-), transition state modeling would involve:
Locating the Transition State: Algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) method are used to find the saddle point on the potential energy surface that corresponds to the TS. For an SN2 reaction, this would be a trigonal bipyramidal structure where the C-I bond is partially broken and the C-Nu bond is partially formed.
Frequency Calculation: A key confirmation of a true transition state is the presence of exactly one imaginary frequency in the vibrational analysis. arxiv.org This imaginary frequency corresponds to the motion along the reaction coordinate—the breaking of the C-I bond and formation of the C-Nu bond.
Calculating Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate using transition state theory. Studies on similar reactions, like halohydrin formation, show that the transition state leading to the product involves a partially broken C-halogen bond, with a partial positive charge on the carbon atom. masterorganicchemistry.comyoutube.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired energy minima.
These computational tools provide a detailed picture of the reaction dynamics, explaining why certain products are formed and predicting how changes in the molecule's structure would affect its reactivity.
Synthetic Applications of 2 Iodo 3,3,3 Trifluoropropan 1 Ol As a Building Block
Precursor for Advanced Fluorinated Organic Synthesis
The presence of both a hydroxyl group and an iodine atom on adjacent carbons, coupled with the influential trifluoromethyl group, makes 2-Iodo-3,3,3-trifluoropropan-1-ol a highly reactive and versatile intermediate in organic synthesis. Its utility as a precursor stems from the ability to selectively transform these functional groups to introduce the trifluoromethylpropyl moiety into larger, more complex molecular frameworks.
Incorporation into Complex Molecular Architectures
The controlled radical addition of trifluoromethyl iodide to allyl alcohol provides a direct and efficient route to this compound. This method allows for the production of this key building block on a large scale, facilitating its use in more extensive synthetic campaigns.
One of the primary applications of this compound is its conversion into other valuable synthetic intermediates. For instance, it can be readily transformed into 3,3,3-trifluoro-1-propene through dehydroiodination. This reaction typically involves treatment with a base to eliminate hydrogen iodide, yielding a versatile fluorinated alkene. This propene derivative can then participate in a wide array of subsequent reactions, including olefin metathesis, hydroformylation, and polymerization, to generate complex molecular architectures.
Furthermore, the iodohydrin functionality allows for a range of transformations. The hydroxyl group can be protected or activated, while the carbon-iodine bond can participate in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds. This dual reactivity enables the stepwise and controlled construction of intricate molecules containing the trifluoropropyl group.
Utility in Developing Novel Organofluorine Compounds
The development of novel organofluorine compounds often relies on the availability of versatile fluorinated building blocks. This compound serves as an excellent starting material for the synthesis of a variety of new fluorinated molecules.
A significant application is in the synthesis of fluorous molecules. "Fluorous" chemistry involves the use of highly fluorinated compounds to facilitate product purification. By attaching a fluorous tag, derived from a molecule like this compound, to a reactant, the resulting product can be easily separated from non-fluorinated byproducts and excess reagents using fluorous solid-phase extraction.
The conversion of this compound to 3,3,3-trifluoro-1-propene is a key step in the synthesis of various novel organofluorine compounds. This fluorinated alkene can undergo further reactions to introduce the trifluoromethyl group into a range of molecular scaffolds.
| Starting Material | Reagent(s) | Product | Application |
| This compound | Base (e.g., KOH) | 3,3,3-trifluoro-1-propene | Precursor for various organofluorine compounds |
| This compound | Oxidizing Agent | 1-Iodo-3,3,3-trifluoropropan-2-one | Intermediate for heterocyclic synthesis |
| This compound | Reducing Agent (e.g., NaBH4) | 3,3,3-trifluoropropan-1-ol | Building block for other fluorinated molecules |
Application as a Model Compound in Mechanistic Studies of Organic Reactions
Due to its well-defined structure and the presence of multiple reactive sites, this compound and its derivatives can serve as model compounds for studying the mechanisms of various organic reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbon-iodine and carbon-hydroxyl bonds, providing a unique system for mechanistic investigation.
For example, the dehydroiodination of this compound can be studied to understand the kinetics and stereochemistry of elimination reactions involving fluorinated substrates. The influence of the trifluoromethyl group on the acidity of the carbinol proton and the stability of the transition state can be investigated in detail.
Furthermore, radical reactions involving the cleavage of the carbon-iodine bond in this compound can be explored to understand the behavior of fluorinated radicals. The stability and reactivity of the resulting trifluoromethyl-substituted radical can be compared to non-fluorinated analogues, providing valuable insights into the fundamental principles of radical chemistry.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The accessibility of 2-Iodo-3,3,3-trifluoropropan-1-ol is paramount for its widespread application. Current synthetic strategies, while effective, often rely on methods that may not be optimal in terms of efficiency, atom economy, and environmental impact. A significant area of future research will be the development of more sustainable and efficient synthetic protocols.
One promising approach involves the direct iodotrifluoromethylation of allyl alcohol. However, controlling the regioselectivity of such a transformation remains a considerable challenge. A notable synthesis involves the reaction of iodine(III) tris(trifluoroacetate) with 3,3,3-trifluoropropene (B1201522), followed by hydrolysis to yield this compound. semanticscholar.org While this method provides the desired product, the use of hypervalent iodine reagents in stoichiometric amounts can be a drawback.
Future efforts should focus on catalytic methods. For instance, the development of catalytic systems that can achieve the direct and regioselective iodotrifluoromethylation of simple alkenes would be a major breakthrough. Furthermore, exploring continuous-flow processes could offer significant advantages in terms of safety, scalability, and efficiency, aligning with the principles of green chemistry. rsc.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
| Iodotrifluoromethylation of Allyl Alcohol | Atom economical | Regioselectivity control |
| From 3,3,3-Trifluoropropene | Established route semanticscholar.org | Stoichiometric use of reagents |
| Catalytic Methods | High efficiency, sustainability | Catalyst development, substrate scope |
| Continuous-Flow Synthesis | Enhanced safety and scalability rsc.org | Process optimization |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique juxtaposition of a primary alcohol, a secondary iodide, and a trifluoromethyl group in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the adjacent C-I bond, making it a versatile precursor for a range of transformations.
Future research should systematically investigate the reactivity of this compound under various reaction conditions. This includes exploring its participation in classical transformations such as nucleophilic substitutions, eliminations, and organometallic coupling reactions. For instance, the iodine atom could be readily displaced by a variety of nucleophiles, providing access to a wide array of trifluoromethylated propanols with diverse functionalities.
Furthermore, the development of unconventional transformations that leverage the unique electronic properties of the molecule is a key area of interest. This could involve radical reactions initiated at the C-I bond, or transition-metal-catalyzed reactions that proceed via novel mechanistic pathways. The insights gained from studying the reactivity of other iodinated fluorochemicals, such as 3,3-difluoro-1-iodocyclopropenes which undergo trifluoromethylation and Heck reactions, can serve as a valuable guide. nih.gov
Advances in Stereoselective Synthesis of Trifluoromethylated Alcohols
The synthesis of enantiomerically pure trifluoromethylated alcohols is of great interest in the pharmaceutical industry, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. This compound possesses a stereocenter at the C-2 position, making it an attractive starting material for the synthesis of chiral trifluoromethylated building blocks.
A significant challenge and a key research direction will be the development of methods for the stereoselective synthesis of this compound itself, as well as its use in subsequent stereoselective transformations. This could be achieved through the use of chiral catalysts or auxiliaries in the synthetic route.
Moreover, the development of stereospecific reactions starting from enantiopure this compound would be highly valuable. For example, stereoinvertive or stereoretentive nucleophilic substitution reactions at the C-2 position would allow for the synthesis of a diverse range of enantiomerically enriched trifluoromethylated alcohols. The principles of stereoselective and stereospecific reactions will be fundamental in guiding these efforts. masterorganicchemistry.com The successful stereoselective synthesis of other trifluoromethylated amino alcohols from monoterpenes demonstrates the feasibility of such approaches in related systems. mdpi.com
Integration with Emerging Chemical Methodologies (e.g., Photoredox Catalysis)
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild reaction conditions. sigmaaldrich.com The C-I bond in this compound is susceptible to homolytic cleavage upon single-electron reduction, making it an ideal candidate for photoredox-mediated reactions.
Future research should focus on exploring the utility of this compound as a precursor for generating trifluoromethylated radical species under photoredox conditions. These radicals could then participate in a variety of addition and coupling reactions, providing access to a diverse array of complex fluorinated molecules. The knowledge gained from photoredox-catalyzed reactions of other perfluoroalkyl iodides can be leveraged to develop novel transformations. researchgate.net
The integration of photoredox catalysis with other catalytic cycles, such as transition metal catalysis, could lead to the development of novel and powerful synthetic methodologies. For example, a dual catalytic system could be envisioned where a photocatalyst generates a trifluoromethylated radical from this compound, which is then intercepted by a transition metal catalyst to form new carbon-carbon or carbon-heteroatom bonds. The development of heterogenized iridium-based photoredox catalysts could also offer advantages in terms of catalyst reusability and sustainability. nih.gov
Expanding the Chemical Space of Trifluoromethylated Iodinated Alcohols
While this compound is a valuable building block in its own right, its derivatives represent a largely unexplored area of chemical space. A key future direction will be to use this compound as a platform for the synthesis of a broader range of trifluoromethylated iodinated alcohols with varying substitution patterns and functionalities.
This could involve transformations of the primary alcohol group into other functional groups, such as ethers, esters, or amines, prior to or following reactions at the C-I bond. For example, the direct trifluoromethylation of other alcohols using hypervalent iodosulfoximine reagents showcases the potential for functional group interconversion in related systems. researchgate.netbohrium.comparis-saclay.fr
Furthermore, the development of methods to introduce substituents at the C-1 position would significantly expand the structural diversity of this class of compounds. By systematically exploring the derivatization of this compound, a library of novel trifluoromethylated building blocks can be generated, providing chemists with a rich toolkit for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials.
Q & A
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. For 3,3,3-trifluoro-2-phenylpropan-1-ol, simulations accurately predicted regioselectivity in electrophilic substitutions, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
